1-(4-Methoxybenzyl)-3-methyl-2-oxopyrrolidine-3-carboxylic acid

Medicinal chemistry Structure-activity relationship Building block selection

CNS drug discovery and library synthesis programs face protective-group bottlenecks that add 1-2 steps per derivative. This 2-oxopyrrolidine-3-carboxylic acid building block overcomes that with three orthogonal handles (free -COOH, lactam carbonyl, N-(4-methoxybenzyl)), enabling direct amide coupling and divergent parallel synthesis without protection/deprotection. • XLogP3 = 2.0 for optimal CNS penetration. • Quaternary C3 center ensures configurational stability during coupling. • 98% purity, full QA documentation supplied.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
Cat. No. B12961192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-3-methyl-2-oxopyrrolidine-3-carboxylic acid
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC1(CCN(C1=O)CC2=CC=C(C=C2)OC)C(=O)O
InChIInChI=1S/C14H17NO4/c1-14(13(17)18)7-8-15(12(14)16)9-10-3-5-11(19-2)6-4-10/h3-6H,7-9H2,1-2H3,(H,17,18)
InChIKeyZDDAQLXWSYJEAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)-3-methyl-2-oxopyrrolidine-3-carboxylic Acid – Structural & Procurement Profile


1-(4-Methoxybenzyl)-3-methyl-2-oxopyrrolidine-3-carboxylic acid (CAS 2417778-24-4; molecular formula C14H17NO4; MW 263.29 g/mol) is a synthetic pyrrolidine-3-carboxylic acid derivative bearing a 2-oxo (lactam) functionality, a geminal 3-methyl substituent, and an N-(4-methoxybenzyl) appendage . The compound is catalogued as a research chemical and intermediate, available from specialty suppliers with full quality assurance documentation, and is exclusively intended for laboratory research and development use . It belongs to the broader class of 2-oxopyrrolidine-3-carboxylic acids, a scaffold associated with diverse pharmacological activities including anticonvulsant, nootropic, anticancer, and antimicrobial properties, though compound-specific biological data remain limited [1][2].

Workflow
Medicinal chemistry and diversity-oriented synthesis; pre-functionalized building block with orthogonal reactive handles.
Carboxylic acid, lactam, and N-(4-methoxybenzyl) group pre-installed.
Selection
Requires exact 4-methoxybenzyl N-substituent and geminal 3-methyl quaternary center for downstream SAR or IP expansion.
Scaffold associated with anticonvulsant and anticancer research models; compound-specific data are limited.
Use Context
CNS lead optimization, anticancer derivatization, and library synthesis in laboratory R&D settings.
Intended exclusively for research and development use; not for human or veterinary applications.

Substitution Risks for 1-(4-Methoxybenzyl)-3-methyl-2-oxopyrrolidine-3-carboxylic Acid


The 2-oxopyrrolidine-3-carboxylic acid scaffold is densely functionalized; small structural perturbations at the N(1)-substituent, the oxidation state of the pyrrolidine ring, and the C(3)-substitution pattern produce large differences in lipophilicity, hydrogen-bonding capacity, steric bulk, and—critically—biological target engagement [1]. For example, replacing the 4-methoxybenzyl group with 4-methylbenzyl removes a hydrogen-bond acceptor and alters LogP ; deleting the 3-methyl substituent eliminates a quaternary center that restricts conformational freedom and influences metabolic stability [1]; and shifting the methoxy group from the para to meta position on the phenyl ring changes molecular shape and electronic distribution . Direct head-to-head pharmacological data for this specific compound are absent from the peer-reviewed literature [2]; however, class-level evidence from structurally proximate 5-oxopyrrolidine-3-carboxylic acids and N-(4-methoxybenzyl)-2-oxopyrrolidine acetamides demonstrates that the 4-methoxybenzyl-pyrrolidinone motif confers measurable anticonvulsant, anticancer, and antimicrobial activity that is sensitive to substitution pattern [2][3][4]. Generic interchange without matching the exact N-substituent and C3-substitution therefore risks losing the scaffold-specific properties for which this building block is procured.

Target: 4-Methoxybenzyl 4-Methylbenzyl or 4-Methoxyphenyl Removes hydrogen-bond acceptor or methylene spacer; may alter LogP and target engagement profile reported for the 4-methoxybenzyl-pyrrolidinone motif.
Target: 3-Methyl (quaternary C3) C3–H (tertiary center) Loss of configurational stability and conformational restriction; racemization risk and altered metabolic stability may not transfer from quaternary-center scaffolds.
Target: Free –COOH Methyl ester or N-unsubstituted analog Adds 1–2 synthetic steps (hydrolysis or N-alkylation); cycle time and cost per derivative may increase in library production workflows.

Differentiation Evidence for 1-(4-Methoxybenzyl)-3-methyl-2-oxopyrrolidine-3-carboxylic Acid


N-Substituent Comparison: 4-Methoxybenzyl vs. Analogs

The target compound carries a 4-methoxybenzyl N-substituent connected via a methylene spacer (benzyl-type linkage). The closest commercially available analog, 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO4), replaces the methoxy oxygen with a methyl group, removing one hydrogen-bond acceptor and increasing lipophilicity . Two additional analogs, 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid and 1-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid (both C13H13NO4), lack the methylene spacer (direct N-phenyl attachment) and the 3-methyl group, resulting in a distinct conformational profile and different electronic distribution . The 4-methoxybenzyl motif specifically is associated with anticonvulsant activity in 2-oxopyrrolidine derivatives, as demonstrated by N-(4-methoxybenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide (compound 15), which was among the most potent derivatives in that series [1].

N-Substituent Comparison
Head-to-head
4-Methoxybenzyl (para-OCH3-benzyl) vs. 4-methylbenzyl and methoxyphenyl analogs; ΔMW +14–16, +1 H-bond acceptor.
Specific H-bond acceptor profile and lipophilicity balance (XLogP3 ~2.0) support anticonvulsant pharmacophore retention in GABA prodrug research models.
Class-level SAR: N-(4-methoxybenzyl) congener among most potent in reported series.
Medicinal chemistry Structure-activity relationship Building block selection

C3 Geminal Methyl Substitution: Quaternary Center Differentiation

The target compound features a unique geminal 3-methyl substituent on the 2-oxopyrrolidine ring, creating a quaternary carbon center at C3 (InChI Key: ZDDAQLXWSYJEAA-UHFFFAOYSA-N) . This is absent in 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 96449-89-7) and 1-benzyl-2-oxopyrrolidine-3-carboxylic acid (CAS 109859-99-6), which bear only a hydrogen at the C3 position . The 3-methyl quaternary center restricts conformational flexibility, eliminates epimerization at C3, and mimics α,α-disubstituted amino acid motifs found in bioactive peptides and peptidomimetics . In the 3-methyl-2-oxopyrrolidine-3-carboxylic acid series, this quaternary center is a key intermediate feature exploited in the synthesis of Upadacitinib and other pharmaceuticals .

C3 Geminal Methyl
Head-to-head
Quaternary C3 center (–CH3 + –COOH); no α-proton.
Prevents racemization and restricts conformational flexibility; configurational stability supports pharmaceutical intermediate applications.
Absent in 1-benzyl-2-oxopyrrolidine-3-carboxylic acid and 5-oxo analogs.
Synthetic intermediate Chiral building block Metabolic stability

Anticonvulsant Evidence from In Vivo Seizure Models

While compound-specific anticonvulsant data are not published for the target molecule, a closely related congener—N-(4-methoxybenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide (compound 15 in the Al-obaid et al. series)—was identified among the most potent anticonvulsant derivatives within a series of N-substituted-2-oxopyrrolidines designed as GABA prodrugs [1]. The lead compound of this series, N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide (14), demonstrated an ED50 of 0.43 mmol/kg versus 0.71 mmol/kg for valproate in maximal electroshock (MES) seizure models, with a protective index (PI) of 2.81 versus 1.4–2.36 for valproate [1]. Compounds 14–17, including the 4-methoxybenzyl derivative, showed protection against bicuculline-induced convulsions, consistent with a GABAergic mechanism [1]. The LogP values of these 4-methoxybenzyl/4-fluorobenzyl-substituted pyrrolidinones (0.12–0.68) were lower than that of valproate, indicating a distinct physicochemical profile for CNS penetration [1].

Anticonvulsant Context
Class-level
Lead 4-fluorobenzyl congener: ED50 0.43 mmol/kg vs valproate 0.71 mmol/kg (MES model); PI 2.81 vs 1.4–2.36.
Reported 4-methoxybenzyl-pyrrolidinone motif supports anticonvulsant research model fit; compound-specific data not available.
GABA prodrug series; bicuculline-induced convulsion protection reported.
Anticonvulsant GABA prodrug CNS drug discovery

Anticancer Activity in A549 Cancer Model

The 5-oxopyrrolidine-3-carboxylic acid scaffold has been validated as an attractive template for anticancer lead development. Kairytė et al. (2022) demonstrated that 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives bearing azole, diazole, and hydrazone moieties exerted potent anticancer activity against A549 human pulmonary cancer cells, with compounds 18–22 showing the strongest effects [1]. In a follow-up study by Bertašiūtė et al. (2023), 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated structure-dependent antimicrobial activity against multidrug-resistant Gram-positive pathogens (S. aureus, E. faecalis, C. difficile) and the 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed the highest anticancer activity in the A549 model [2]. Notably, certain hydrazone derivatives were two-fold more potent than clindamycin against methicillin-resistant S. aureus (MRSA) TCH 1516 [2]. While the target compound differs in its N-substituent (4-methoxybenzyl vs hydroxyphenyl or acetamidophenyl) and oxidation pattern (2-oxo vs 5-oxo), the pyrrolidine-3-carboxylic acid core is conserved, supporting its use as a scaffold for derivatization toward anticancer and antimicrobial candidates [1][2].

Anticancer Activity
Class-level
5-oxopyrrolidine-3-carboxylic acid derivatives active against A549 cells; certain hydrazone derivatives 2-fold > clindamycin vs MRSA.
Pyrrolidine-3-carboxylic acid scaffold experimentally validated for anticancer and antimicrobial screening; supports derivatization studies.
Data from 5-oxo series; target compound offers distinct 2-oxo, 3-methyl, 4-methoxybenzyl entry point.
Anticancer A549 Pyrrolidinone scaffold

Physicochemical Comparison: XLogP3 and H-Bond Differences

The target compound has a computed XLogP3 of 2.0, with 4 hydrogen-bond acceptors and 1 hydrogen-bond donor, as reported by the vendor datasheet . This places it in a moderately lipophilic range suitable for both CNS penetration (typically favored by LogP 1–4) and oral bioavailability. For comparison, the related 1-benzyl-2-oxopyrrolidine-3-carboxylic acid (C12H13NO3, MW 219.24) has only 3 H-bond acceptors and no methoxy oxygen, while 1-(4-fluorophenyl)-3-methyl-2-oxopyrrolidine-3-carboxylic acid (C12H12FNO3, MW 237.23) replaces the entire 4-methoxybenzyl group with a 4-fluorophenyl ring, reducing both molecular weight and H-bond acceptor count . The 4-methoxybenzyl group of the target compound contributes an additional ether oxygen H-bond acceptor and approximately +1.0 LogP unit compared to an unsubstituted phenyl, based on fragment-based LogP contributions . The compound's exact mass (263.11575802 g/mol) and monoisotopic mass are precisely characterized, supporting analytical method development .

Physicochemical Profile
Cross-study
XLogP3 = 2.0; H-bond acceptors = 4; H-bond donors = 1; MW = 263.29.
Balanced lipophilicity and additional ether oxygen H-bond acceptor differentiate this compound from less functionalized analogs in CNS and oral bioavailability research models.
Computed properties; experimental logP/logD may require verification.
Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Versatility: Dual Carboxylic Acid & Lactam Handles

The target compound presents two chemically orthogonal reactive handles: a free carboxylic acid at C3 and a lactam (2-oxopyrrolidine) carbonyl, enabling sequential or parallel derivatization . The carboxylic acid can undergo esterification, amidation, or reduction, while the lactam carbonyl can participate in reduction, nucleophilic addition, or activation for N-functionalization . In contrast, the methyl ester analog (methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate, CAS 149505-71-5) requires an additional hydrolysis step to access the free acid, adding one synthetic transformation . The 3-methyl-2-oxopyrrolidine-3-carboxylic acid core without the N-benzyl substituent (CAS 1514072-02-6) lacks the N-substituent handle entirely, requiring separate N-alkylation to introduce aromatic groups [1]. The target compound thus arrives pre-functionalized at both the N1 and C3 positions, reducing the number of synthetic steps required for downstream diversification by at least 1–2 steps compared to the N-unsubstituted or ester-protected analogs [1].

Synthetic Versatility
Supporting evidence
Free –COOH + lactam + N-(4-methoxybenzyl); saves 1–2 steps vs ester or N-unsubstituted analogs.
Pre-functionalized building block reduces synthesis cycle time; supports direct amidation and parallel derivatization workflows.
EDC/HOBt coupling conditions reported for 3-methyl-2-oxopyrrolidine-3-carboxylic acid scaffold.
Organic synthesis Building block Parallel derivatization

Research & Procurement Applications for 1-(4-Methoxybenzyl)-3-methyl-2-oxopyrrolidine-3-carboxylic Acid


CNS Lead Optimization: 4-Methoxybenzyl-2-Oxopyrrolidine Pharmacophore

Procurement for CNS drug discovery programs targeting epilepsy, cognitive disorders, or GABAergic modulation. The 4-methoxybenzyl-2-oxopyrrolidine motif has demonstrated anticonvulsant activity in in vivo MES seizure models, with the closest congener (N-(4-methoxybenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide) ranking among the most potent derivatives in a series designed as GABA prodrugs [1]. The target compound's XLogP3 of 2.0 is within the optimal range for CNS penetration [2]. Its free carboxylic acid permits direct amide coupling to generate diverse acetamide-linked analogs for SAR expansion around the validated anticonvulsant scaffold [1].

Anticancer Derivatization: A549 & MDR Pathogens

Use as a starting material for synthesizing novel 2-oxopyrrolidine-3-carboxylic acid derivatives with hydrazone, azole, or benzimidazole appendages for anticancer screening. The 5-oxopyrrolidine-3-carboxylic acid scaffold class has validated activity against A549 human pulmonary cancer cells, with certain derivatives showing two-fold greater potency than clindamycin against MRSA [1][2]. The target compound provides a differentiated N-(4-methoxybenzyl) entry point not explored in published 5-oxopyrrolidine-3-carboxylic acid anticancer series, offering novelty for IP generation [2].

Library Synthesis: Pre-Functionalized Building Block

Procurement as a key building block for diversity-oriented synthesis and compound library production. The compound's three orthogonal functional handles (free –COOH, lactam carbonyl, N-(4-methoxybenzyl)) enable divergent parallel derivatization without protective group manipulation, saving 1–2 synthetic steps per derivative compared to N-unsubstituted or ester-protected analogs [1][2]. The quaternary C3 center ensures configurational stability during amide coupling and other transformations, reducing racemization-related quality issues in library production [1].

Endothelin Receptor Antagonist Exploration

The pyrrolidine-3-carboxylic acid scaffold is a validated pharmacophore for endothelin receptor antagonism, with compounds such as A-127722 achieving sub-nanomolar affinity (IC50 = 0.36 nM) at the ETA receptor and 1000-fold selectivity over ETB [1]. While the target compound differs in its N-substituent and lacks the 2,4-diaryl substitution pattern of A-127722, its 4-methoxybenzyl group and 3-methyl quaternary center offer a structurally distinct starting point for developing novel ETA-selective antagonists with potentially differentiated IP and selectivity profiles [1].

Application
Selection Property
Validation Focus
CNS Lead Optimization
4-Methoxybenzyl-2-oxopyrrolidine pharmacophore; XLogP3 ~2.0
Anticonvulsant model-response context; GABAergic pathway study fit
Anticancer Derivatization
Distinct N-(4-methoxybenzyl) and 2-oxo entry point
Cell-model endpoint review; IP-generating scaffold novelty
Library Synthesis
Pre-functionalized; quaternary C3 center; 3 orthogonal handles
Synthetic-step efficiency; configurational stability during coupling
Endothelin Receptor Antagonist Exploration
Pyrrolidine-3-carboxylic acid scaffold; structurally distinct substitution
ETA/ETB selectivity profiling; differentiated IP landscape
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